molecular formula C7H14ClNO B13861550 6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride

6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride

Katalognummer: B13861550
Molekulargewicht: 163.64 g/mol
InChI-Schlüssel: BHWMNKZVUNISNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride is a spirocyclic compound characterized by a unique three-dimensional structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The spirocyclic framework provides a rigid and sterically constrained environment, which can enhance the selectivity and efficacy of the compound in biological systems.

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wirkmechanismus

The mechanism of action of 6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride involves its interaction with specific molecular targets and pathways. The rigid spirocyclic structure allows for selective binding to biological targets, potentially enhancing its efficacy and selectivity. The exact molecular targets and pathways are still under investigation, but the compound’s sterically constrained framework is believed to play a crucial role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride is unique due to its specific functional groups and the presence of a methylamino moiety, which can influence its reactivity and biological activity. The combination of the spirocyclic framework and the methylamino group provides distinct properties that differentiate it from other similar compounds .

Eigenschaften

Molekularformel

C7H14ClNO

Molekulargewicht

163.64 g/mol

IUPAC-Name

N-methyl-2-oxaspiro[3.3]heptan-6-amine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-8-6-2-7(3-6)4-9-5-7;/h6,8H,2-5H2,1H3;1H

InChI-Schlüssel

BHWMNKZVUNISNB-UHFFFAOYSA-N

Kanonische SMILES

CNC1CC2(C1)COC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.